Deprotection Condition Orthogonality: N-TMS-Indole vs. N-Boc-Indole
N-TMS-indole is deprotected under mild, non-acidic fluoride conditions, whereas N-Boc-indole requires acidic cleavage. This orthogonal deprotection profile allows N-TMS-indole to be used in sequences where acid-labile groups are present, a scenario where N-Boc-indole would be unsuitable [1]. In a reported synthesis, deprotection of an N-TMS-indole intermediate proceeded smoothly with tetrabutylammonium fluoride (TBAF) in THF, without affecting other sensitive functionalities [2]. Conversely, N-Boc deprotection typically employs trifluoroacetic acid (TFA) or HCl, which would cleave acid-sensitive groups [3].
| Evidence Dimension | Deprotection conditions |
|---|---|
| Target Compound Data | N-TMS-indole: Deprotection with TBAF (fluoride source) in THF at room temperature |
| Comparator Or Baseline | N-Boc-indole: Deprotection with TFA or HCl (acidic conditions) |
| Quantified Difference | Orthogonal deprotection mechanisms; N-TMS compatible with acid-sensitive substrates, N-Boc incompatible |
| Conditions | Standard organic synthesis conditions (anhydrous, inert atmosphere) |
Why This Matters
This orthogonal deprotection profile directly influences synthetic route design, making N-TMS-indole the preferred choice for complex molecules containing acid-labile functionalities, thereby reducing step count and improving overall yield.
- [1] Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons: New York, 1999. pp. 113-148. View Source
- [2] Giordano, L.; Vermeij, R. J.; Jares-Erijman, E. A. Synthesis of indole-containing diheteroarylethenes. New probes for photochromic FRET (pcFRET). ARKIVOC 2005 (xii) 268-281. View Source
- [3] Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons: Hoboken, NJ, 2014. pp. 895-1193. View Source
